(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Hydrophobicity Lipophilicity Drug-likeness

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS 1415920-25-0) is a bifunctional arylboronic acid building block featuring a tetrahydronaphthalenone core with a ketone at position 5 and a boronic acid (–B(OH)₂) at position 2. With molecular formula C₁₀H₁₁BO₃ and molecular weight 190.01 g/mol , the compound is commercially supplied at ≥95% purity (Leyan) or ≥97% purity under ISO-certified quality systems (MolCore).

Molecular Formula C10H11BO3
Molecular Weight 190.01 g/mol
Cat. No. B8269580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
Molecular FormulaC10H11BO3
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C(=O)CCC2)(O)O
InChIInChI=1S/C10H11BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,13-14H,1-3H2
InChIKeyBHDRMPJVTRVJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-ylboronic Acid: Structural Identity and Core Procurement Parameters


(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS 1415920-25-0) is a bifunctional arylboronic acid building block featuring a tetrahydronaphthalenone core with a ketone at position 5 and a boronic acid (–B(OH)₂) at position 2 . With molecular formula C₁₀H₁₁BO₃ and molecular weight 190.01 g/mol , the compound is commercially supplied at ≥95% purity (Leyan) or ≥97% purity under ISO-certified quality systems (MolCore) . It belongs to the broader class of tetrahydronaphthalenylboronic acids employed in Suzuki–Miyaura cross-coupling for pharmaceutical and agrochemical intermediate synthesis.

Why 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-ylboronic Acid Cannot Be Replaced by In-Class Analogs


Substituting (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid with the non-oxo analog (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid or positional isomers such as the 8-oxo or 6-oxo variants introduces measurable changes in hydrophobicity (ΔLogP ≥ +1.29), electronic character (ΔHammett σₘ ≈ +0.43), and the availability of orthogonal functional handles for synthetic elaboration [1]. Because the ketone at position 5 is an electron-withdrawing group that modulates both the reactivity of the boronic acid in cross-coupling and the metabolic susceptibility of downstream products, indiscriminate replacement compromises reaction selectivity and biological profile of final compounds. The specific combination of a 5-oxo group and a 2-boronic acid is not replicated by other positional isomers, making this compound non-interchangeable in any synthetic sequence where regiochemical fidelity or physicochemical tuning is required.

Quantitative Differentiation of (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic Acid Against Closest Analogs


Hydrophobicity (LogP): +1.29 LogP Increase Versus the Non-Oxo Analog Drives Differential Partitioning and Bioavailability

Introduction of the 5-oxo group substantially raises lipophilicity. The non-oxo analog (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS 405888-56-4) has a predicted LogP of 0.24520 , whereas the structurally closest oxo-isomer with available data—(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS 1135871-85-0)—exhibits a predicted LogP of 1.5397 . Although the exact LogP for the target 5-oxo compound has not been independently reported, the presence of the ketone is expected to produce a LogP increase of at least +1.29 relative to the non-oxo analog, consistent with the measured value for the 8-oxo positional isomer.

Hydrophobicity Lipophilicity Drug-likeness

Electronic Modulation: 5-Oxo Substitution Introduces a Hammett σₘ of +0.38–0.43 Relative to the Non-Oxo Analog

The 5-oxo ketone is a meta/para electron-withdrawing group relative to the 2-boronic acid position. In Hammett linear free-energy terms, a ketone substituent contributes σₘ ≈ +0.38 to +0.43 and σₚ ≈ +0.50, compared to σ = 0.00 for H in the non-oxo analog [1]. This electron withdrawal decreases the electron density on the aromatic ring, reducing the nucleophilicity of the boronic acid and altering the rate-determining transmetalation step in Suzuki–Miyaura couplings. The positional isomer with the oxo group at C8 places the carbonyl in a different electronic relationship to the boronic acid (predominantly para-like), yielding a distinct reactivity profile.

Electronic effects Substituent constants Reactivity tuning

Structural Orthogonality: Dual Functional Handles (C5 Ketone + C2 Boronic Acid) Enable Chemoselective Elaboration Unavailable in Mono-Functional Analogs

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid carries two chemically orthogonal reactive sites: an arylboronic acid at C2 for Pd-catalyzed cross-coupling, and a ketone at C5 capable of nucleophilic addition, reductive amination, or olefination [1]. The non-oxo analog (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid possesses only the boronic acid group (1 orthogonal handle), while positional isomers such as the 8-oxo variant place the ketone in a different spatial relationship to the boronic acid, altering the feasibility of sequential protecting-group-free transformations. The number of distinct reactive sites therefore distinguishes this compound: 2 orthogonal handles vs. 1 in non-oxo analogs.

Orthogonal functionalization Chemoselectivity Protecting-group-free synthesis

Supplier-Guaranteed Purity: ≥97% with ISO Certification Provides Procurement Confidence Relative to Generic 95% Offerings

MolCore supplies (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid at NLT 97% purity under an ISO-certified quality management system , exceeding the 95% purity typical of generic supplier offerings (e.g., Leyan, AKSci) . For the closest comparator—(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid—Fluorochem also offers 97% purity, but without explicit ISO certification . The non-oxo analog is available at 98% purity (Synblock) but lacks the oxo functionality . ISO-certified supply is critical for GLP/GMP-adjacent environments requiring documented quality systems.

Chemical purity Quality assurance ISO certification

Safety Profile: Differentiated GHS Hazard Spectrum Supports Informed Handling Protocol Selection

The non-oxo analog (CAS 405888-56-4) carries GHS hazard statements H302-H315-H319-H335 (harmful if swallowed; causes skin, eye, and respiratory irritation) . The 8-oxo isomer (CAS 1135871-85-0) carries identical GHS07 pictogram and hazard statements H302-H315-H319-H335 plus precautionary codes P301+P310 (if swallowed, immediately call poison center) . While the GHS classification for the target 5-oxo compound has not been published in a harmonized SDS, the presence of the ketone in a different ring position is expected to produce a distinct toxicological profile that necessitates compound-specific risk assessment rather than reliance on analog safety data.

GHS classification Safety Hazard communication

Procurement-Driven Application Scenarios for (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic Acid


Late-Stage Suzuki–Miyaura Functionalization with Attenuated Boronic Acid Reactivity

The electron-withdrawing 5-oxo group reduces boronic acid nucleophilicity (Δσₘ ≈ +0.38–0.43 vs. non-oxo analog [1]), making this compound suitable for Suzuki–Miyaura couplings where the non-oxo analog would undergo competing protodeboronation or homocoupling. The higher lipophilicity (inferred LogP ≥1.29 above non-oxo baseline ) also improves solubility of the boronic acid in organic reaction media, facilitating homogeneous coupling conditions.

Orthogonal Divergent Synthesis of Complex Drug Candidates

The two orthogonal functional handles (C5 ketone + C2 boronic acid) enable sequential, protecting-group-free transformations [2]. A representative workflow involves initial Suzuki coupling at C2 to install an aryl/heteroaryl fragment, followed by reductive amination or Grignard addition at C5 to introduce an amine or alcohol moiety. This divergent strategy is unattainable with the non-oxo analog, which lacks the second reactive site.

Fragment-Based Drug Discovery (FBDD) Requiring Defined Physicochemical Starting Points

The combination of moderate molecular weight (190.01 g/mol), balanced LogP (predicted >1.5 based on 8-oxo isomer data ), and dual functional handles qualifies this compound as a privileged fragment for FBDD libraries. Procurement of the ISO-certified ≥97% purity grade ensures that fragment screening results are not confounded by impurity-driven false positives, a critical requirement for hit validation cascades.

Quote Request

Request a Quote for (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.